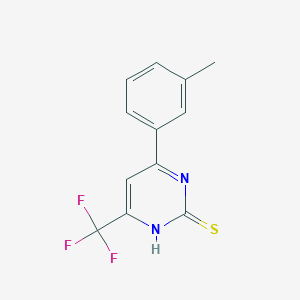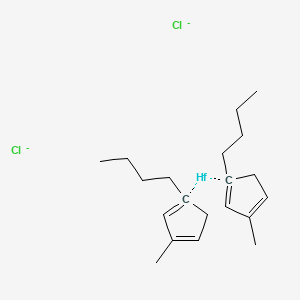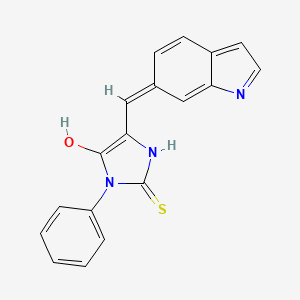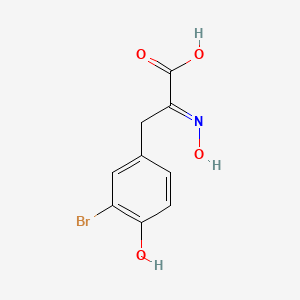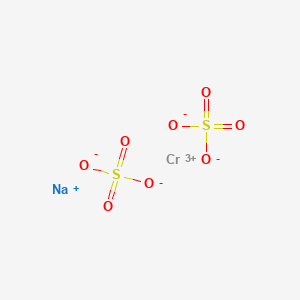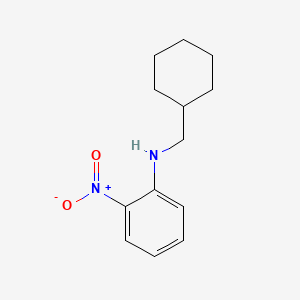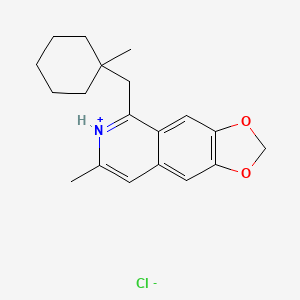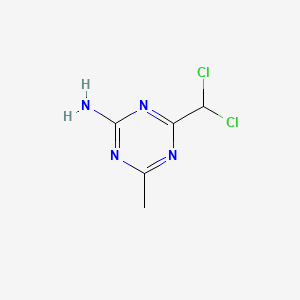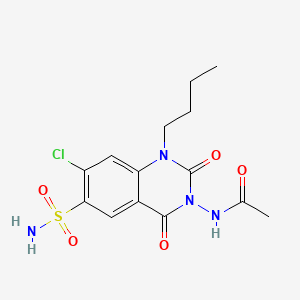
Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties . The compound’s structure includes a quinazolinone core, which is a bicyclic compound consisting of fused benzene and pyrimidine rings, and an acetamide group, which is known for its various biological activities .
準備方法
The synthesis of Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- typically involves multiple steps. One common method includes the reaction of a suitable quinazolinone derivative with an appropriate sulfonamide under specific conditions. For instance, the reaction might involve the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
作用機序
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the folate pathway and various cell cycle regulatory proteins .
類似化合物との比較
Similar compounds include other sulfonamide derivatives and quinazolinone-based compounds. For example:
Sulfonamide derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific targets and efficacy.
Quinazolinone-based compounds: These compounds share the quinazolinone core structure and exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The uniqueness of Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- lies in its specific combination of functional groups, which confer distinct biological activities and mechanisms of action.
特性
CAS番号 |
41399-83-1 |
|---|---|
分子式 |
C14H17ClN4O5S |
分子量 |
388.8 g/mol |
IUPAC名 |
N-(1-butyl-7-chloro-2,4-dioxo-6-sulfamoylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C14H17ClN4O5S/c1-3-4-5-18-11-7-10(15)12(25(16,23)24)6-9(11)13(21)19(14(18)22)17-8(2)20/h6-7H,3-5H2,1-2H3,(H,17,20)(H2,16,23,24) |
InChIキー |
OOJSMIPOUKVHPF-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC(=C(C=C2C(=O)N(C1=O)NC(=O)C)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
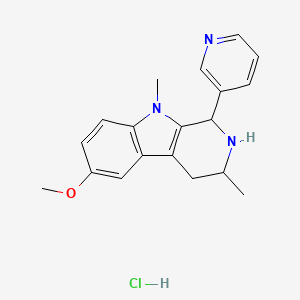
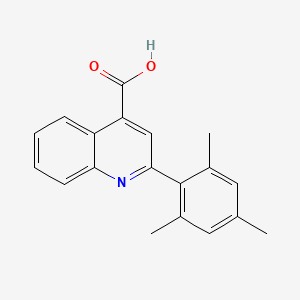
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

